Okaramine N

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

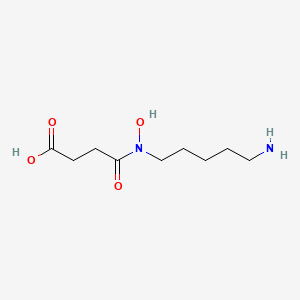

Okaramine N is a natural product found in Penicillium simplicissimum with data available.

科学的研究の応用

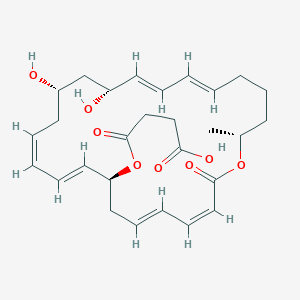

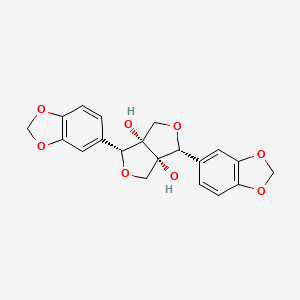

Chemical Structure and Insecticidal Activity Okaramine N is part of the okaramine family of compounds, which are prenylated indole alkaloids known for their intricate chemical structure and bioactivity. Specifically, Okaramine N, along with its congeners O, P, Q, and R, were identified as products of Penicillium simplicissimum and are noted for their insecticidal properties. Their structures were established through comprehensive spectroscopic data analysis, with special attention given to their insecticidal activity against silkworms, hinting at potential agricultural applications (Shiono et al., 2000).

Biosynthesis and Structural Insights The biosynthesis pathway of okaramines, particularly Okaramine B, has been elucidated, revealing the involvement of specific gene clusters and enzymes. This understanding not only highlights the complex scaffolding of these molecules, including azocine and azetidine rings but also their unique biosynthetic pathways. Notably, an α-ketoglutarate-dependent non-heme FeII dioxygenase was characterized, known for crafting the azetidine ring on the okaramine skeleton. These insights lay the groundwork for potential biotechnological applications and the development of novel synthetic methodologies (Chen‐Yu Lai et al., 2017).

Enantioselective Total Synthesis The first enantioselective total synthesis of okaramine N was achieved, outlining a systematic process involving key steps such as Pd(II)-mediated cyclization/rearrangement and a novel sequence transforming specific intermediates into okaramine N. This breakthrough provides a scalable and replicable method for the synthesis of these complex molecules, potentially aiding in large-scale production and further scientific study (Baran et al., 2003).

Biosynthesis and Structure-Activity Relationship Studies Further studies on okaramines, particularly focusing on their biosynthetic potential and structure-activity relationships, have revealed critical insights. Gene knockout experiments of an okaramine-producing fungus allowed the production of analogues not usually accumulated in the wild-type strain. This provided valuable information on the structural features essential for the GluCl-activating activity of okaramines, hinting at their potential for derivative development and new insecticide formulations (Kato et al., 2018).

Insecticide Leads and Novel Defense Strategies Okaramine's potent insecticidal activity has been extensively studied, leading to the exploration of more insecticide leads through the fermentation of fungi. Most okaramines activate l-glutamate-gated chloride channels specific to invertebrate nervous systems, presenting a unique mechanism of action. The understanding of okaramine biosynthetic pathways has provided insights into structural features crucial for activity. The enhanced production of okaramine in certain conditions suggests a potential role of plant mediators in the production of insect modulators by plant-associated microorganisms, offering a novel defense strategy against pests (Matsuda, 2018).

特性

製品名 |

Okaramine N |

|---|---|

分子式 |

C32H34N4O3 |

分子量 |

522.6 g/mol |

IUPAC名 |

(1S,4R,12S,14S,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-6,8,10,17,20(28),22,24,26-octaene-2,15-dione |

InChI |

InChI=1S/C32H34N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-16,24-25,29,33,39H,1,17-18H2,2-5H3/b16-15-/t24-,25-,29-,32-/m0/s1 |

InChIキー |

DRFHLOQDCWUMLI-HTLHSIKDSA-N |

異性体SMILES |

CC1(/C=C\N2[C@@H](CC3=C1NC4=CC=CC=C34)C(=O)N5[C@H](C2=O)C[C@]6([C@@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

正規SMILES |

CC1(C=CN2C(CC3=C1NC4=CC=CC=C34)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C |

同義語 |

okaramine N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-2-[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]undecanoyl]-N-methyldiazinane-3-carboxamide](/img/structure/B1245949.png)

![(2S,3S,4R,5R)-3-amino-5-[6-[(2,5-dichlorophenyl)methylamino]purin-9-yl]-4-hydroxy-N-methyloxolane-2-carboxamide](/img/structure/B1245956.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1245959.png)